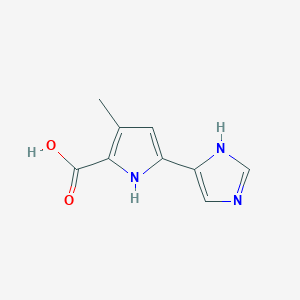
5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyrrole rings. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves the condensation of ketones with amidines, followed by cyclization . These reactions often require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its presence in biologically active molecules makes it a candidate for drug development, particularly in designing inhibitors or activators of specific enzymes.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
作用机制
The mechanism by which 5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Imidazole derivatives: Compounds like 1H-imidazole-4-carboxylic acid share structural similarities and exhibit similar chemical reactivity.
Pyrrole derivatives: Compounds such as 2,5-dimethylpyrrole also share structural features and can undergo similar reactions.
Uniqueness
What sets 5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid apart is the combination of both imidazole and pyrrole rings in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets, enhancing its versatility in research and industrial applications.
属性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
5-(1H-imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-2-6(7-3-10-4-11-7)12-8(5)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14) |
InChI 键 |
WIBBNNODOJWSJI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=C1)C2=CN=CN2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


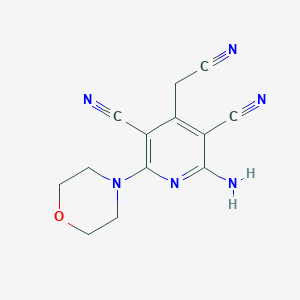
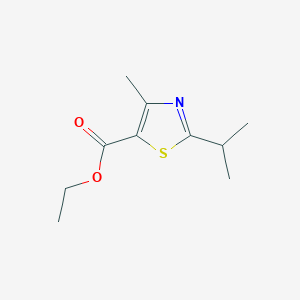
![5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B11771875.png)
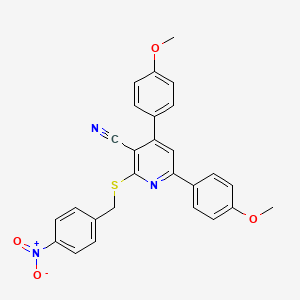

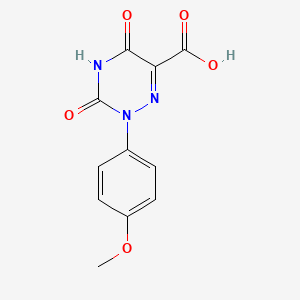
![tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11771904.png)
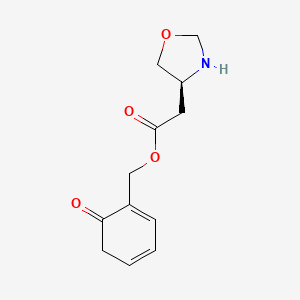

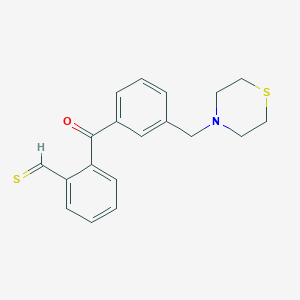
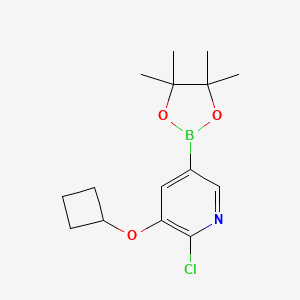
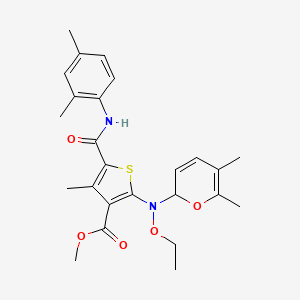
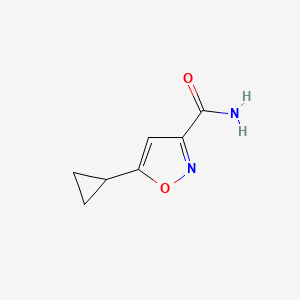
![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)
